

Cycloclavine: A Technical Guide to Natural Sources and Fungal Production

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cycloclavine**, a unique cyclopropanated ergot alkaloid. It details its natural origins, the specific fungal species known to produce it, and the successful reconstitution of its biosynthetic pathway in a heterologous host. This document summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and visualizes the biosynthetic pathway and associated experimental workflows.

Introduction to Cycloclavine

Cycloclavine (C₁₆H₁₈N₂) is a structurally complex ergot alkaloid characterized by a unique cyclopropane ring fused to the ergoline core.[1][2] First discovered in 1969, its unusual structure and biological activities, including insecticidal and antiparasitic properties, have made it a subject of significant interest in natural product chemistry and synthetic biology.[1][3] Unlike many ergot alkaloids, which have been extensively studied, **cycloclavine**'s biosynthesis was cryptic for many years until its recent elucidation. This guide focuses on the natural sources of this compound and the methodologies for its fungal-based production.

Natural Sources and Fungal Producers

Cycloclavine has been isolated from both plant and fungal sources. Its discovery in two different kingdoms of life highlights its unique distribution.



- Plant Source: The first isolation of **cycloclavine** was from the seeds of the morning glory species Ipomoea hildebrandtii.[1][4][5] This discovery established it as a rare, cyclopropane-containing plant alkaloid.[1][6]
- Fungal Source: Later, **cycloclavine** was identified as a secondary metabolite of the filamentous fungus Aspergillus japonicus.[3][7][8][9] This fungus is currently the only species known to naturally produce **cycloclavine** through a dedicated biosynthetic gene cluster.[9] A. japonicus is also known to co-produce festuclavine, another clavine alkaloid.[7][9]

Quantitative Production of Cycloclavine

While quantitative data on **cycloclavine** yields from its native producers (I. hildebrandtii and A. japonicus) are not extensively reported, significant success has been achieved in its heterologous production. The entire eight-enzyme biosynthetic pathway from A. japonicus was reconstituted in the yeast Saccharomyces cerevisiae, leading to high-titer production.[9][10][11] This demonstrates the feasibility of producing this complex alkaloid via fermentation.[10]

Table 1: Heterologous Production of Cycloclavine in Saccharomyces cerevisiae

Product	Final Titer (mg/L)	Co-product	Co-product Titer (mg/L)	Host Organism	Fermentatio n Time (h)
Cycloclavin e	529	Festuclavin e	89	Saccharom yces cerevisiae	160

Data sourced from Jakubczyk et al. (2015).[9]

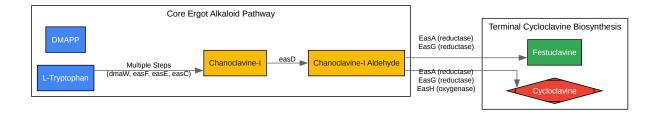
Biosynthesis of Cycloclavine

All ergot alkaloids originate from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2][9] The biosynthesis of **cycloclavine** shares its early steps with other ergot alkaloids, proceeding through the key intermediate chanoclavine-I.[7][9][10][11] The terminal steps of the pathway, which confer the unique cyclopropane moiety, are catalyzed by a specific set of enzymes found in the A. japonicus gene cluster.



The key enzymatic steps to convert chanoclavine-I aldehyde to **cycloclavine** require three specific enzymes:

- EasA: An Old Yellow Enzyme homologue.[7]
- EasG: An NADPH-dependent reductase.[7]
- EasH: A non-heme iron oxygenase that is critically responsible for catalyzing the rearrangement and formation of the cyclopropyl ring.[7][9]



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Caption: The biosynthetic pathway of **cycloclavine** from primary precursors.

Experimental Protocols

This section details the methodologies employed for the heterologous production and analysis of **cycloclavine**, as adapted from the foundational study by Jakubczyk et al. (2015).[9]

- Gene Cluster Identification: The 16.8 kbp biosynthetic cluster, containing eight genes (dmaW, easF, easE, easC, easD, easA, easG, easH), was identified from the genome of Aspergillus japonicus.[9]
- Gene Cloning and Expression Cassette Construction:
 - Each of the eight genes was individually cloned from the genomic DNA of A. japonicus.



- Genes were assembled into yeast expression cassettes, each containing a unique promoter and terminator (e.g., GPD1 promoter, FBA1 terminator) to ensure stable expression.
- Yeast Transformation: The expression cassettes were integrated into the genome of Saccharomyces cerevisiae strain BJ5464-NpgA.
- Fermentation and Culture Conditions:
 - The engineered yeast strain was cultured in a 1 L fermenter.
 - A fed-batch regime was implemented, with restricted feeding of a glucose solution initiated after 40 hours of cultivation.
 - The total fermentation was carried out for 160 hours to maximize product yield.[9]
- Sample Preparation:
 - A 1 mL aliquot of the yeast culture supernatant was collected.
 - The sample was basified with 100 μL of 25% ammonium hydroxide.
 - The alkaloids were extracted with 500 μL of chloroform.
- LC-MS Analysis:
 - The chloroform extract was dried and resuspended in methanol for analysis.
 - Liquid Chromatography-Mass Spectrometry (LC-MS) was performed to separate and identify the produced alkaloids.
 - Authentic standards for cycloclavine, festuclavine, and chanoclavine-I aldehyde were used to confirm the identity of the products by comparing retention times and mass spectra.[8]
 - Quantification was achieved by generating a standard curve with the purified compounds.

To confirm the role of the key enzymes, particularly EasH, in vitro assays were conducted.

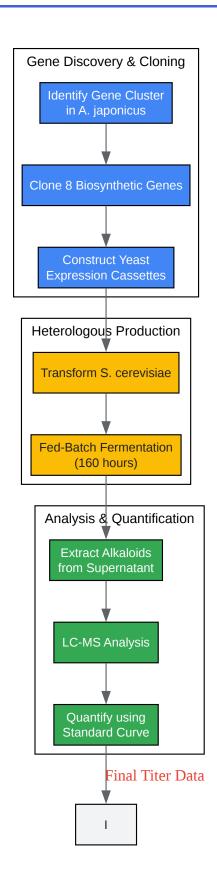






- Enzyme Expression and Purification: Genes for EasA, EasG, and EasH were expressed in E. coli and the resulting proteins were purified.
- Reaction Setup: The substrate, chanoclavine-I aldehyde, was incubated with different combinations of the purified enzymes (EasA, EasG, EasH) and necessary co-factors (e.g., NADPH).
- Product Analysis: The reaction mixtures were analyzed by LC-MS. These experiments confirmed that all three enzymes (EasA, EasG, and EasH) were required to convert chanoclavine-I aldehyde into cycloclavine.[8][9]





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Caption: Workflow for heterologous production and analysis of cycloclavine.



Conclusion and Future Outlook

Cycloclavine remains a fascinating natural product due to its rare cyclopropane moiety and its origins in both plants and fungi. The elucidation of its biosynthetic pathway in Aspergillus japonicus and its subsequent high-yield production in Saccharomyces cerevisiae represent a significant milestone.[9][10] This work not only solves the long-standing puzzle of **cycloclavine**'s formation but also establishes a robust platform for the production of this and other complex ergot alkaloids. Future research may focus on exploring the full pharmacological potential of **cycloclavine**, leveraging the developed fermentation process for large-scale production, and applying protein engineering to the key enzyme EasH to potentially generate novel alkaloid structures.

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